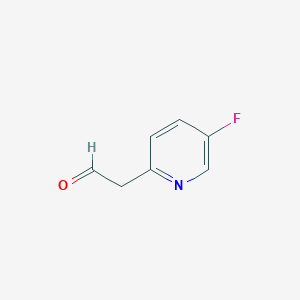
(3-Iodo-2-(trifluoromethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Iodo-2-(trifluoromethyl)phenyl)methanol: is an organic compound characterized by the presence of iodine, trifluoromethyl, and hydroxyl functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-(trifluoromethyl)phenyl)methanol typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring followed by the addition of a hydroxyl group. One common method includes the trifluoromethylation of a suitable aromatic precursor using reagents like trifluoromethyl iodide under radical conditions. The resulting intermediate can then be iodinated using iodine or iodine monochloride. Finally, the hydroxyl group is introduced through a reduction reaction, often using lithium aluminum hydride or similar reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: (3-Iodo-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in water, organolithium reagents in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-Iodo-2-(trifluoromethyl)phenyl)ketone or aldehyde.
Reduction: Formation of (2-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of (3-Azido-2-(trifluoromethyl)phenyl)methanol, (3-Cyano-2-(trifluoromethyl)phenyl)methanol, or other substituted derivatives.
科学研究应用
Chemistry: In chemistry, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and iodine substituents on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability .
作用机制
The mechanism of action of (3-Iodo-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes .
相似化合物的比较
- (2-Iodo-5-(trifluoromethyl)phenyl)methanol
- (4-Iodo-2-(trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)phenyl)methanol
Comparison: Compared to its analogs, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For instance, the ortho and para positions of the substituents in similar compounds can lead to different steric and electronic effects, altering their chemical behavior and applications .
属性
分子式 |
C8H6F3IO |
|---|---|
分子量 |
302.03 g/mol |
IUPAC 名称 |
[3-iodo-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3,13H,4H2 |
InChI 键 |
CXVBTMFXPDASCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



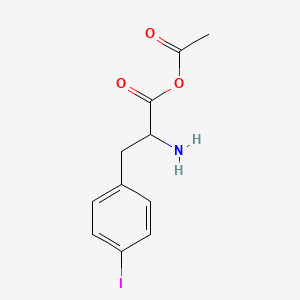
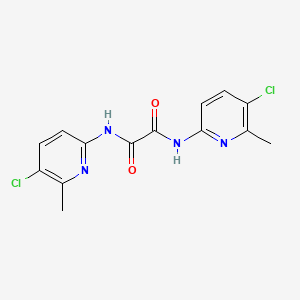
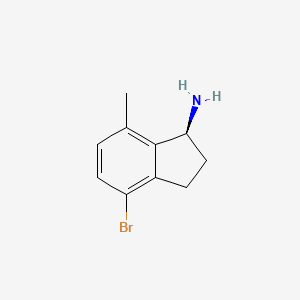
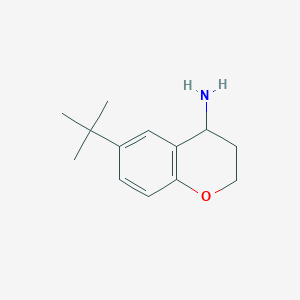
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
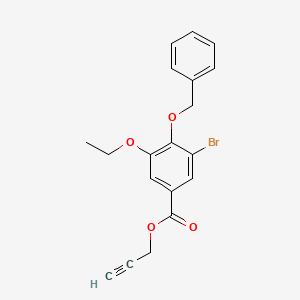
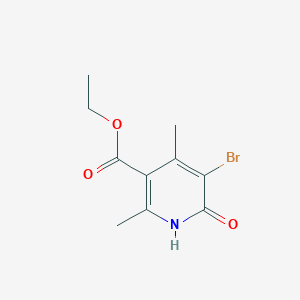
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
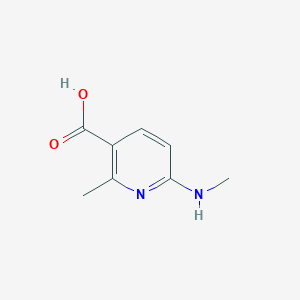
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
